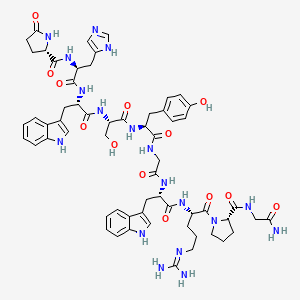

LHRH, Tryptophan(7)-

Description

Properties

CAS No. |

70920-44-4 |

|---|---|

Molecular Formula |

C60H74N18O13 |

Molecular Weight |

1255.3 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C60H74N18O13/c61-49(81)28-68-58(90)48-12-6-20-78(48)59(91)42(11-5-19-65-60(62)63)73-54(86)44(22-33-25-66-39-9-3-1-7-37(33)39)72-51(83)29-69-52(84)43(21-32-13-15-36(80)16-14-32)74-57(89)47(30-79)77-55(87)45(23-34-26-67-40-10-4-2-8-38(34)40)75-56(88)46(24-35-27-64-31-70-35)76-53(85)41-17-18-50(82)71-41/h1-4,7-10,13-16,25-27,31,41-48,66-67,79-80H,5-6,11-12,17-24,28-30H2,(H2,61,81)(H,64,70)(H,68,90)(H,69,84)(H,71,82)(H,72,83)(H,73,86)(H,74,89)(H,75,88)(H,76,85)(H,77,87)(H4,62,63,65)/t41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |

InChI Key |

PMKRHHTYRXNHFA-VTWSTLNFSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8)C(=O)NCC(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8)C(=O)NCC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Lhrh, Tryptophan 7 Analogues

Principles of Solid-Phase Peptide Synthesis (SPPS) for LHRH Analogues

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling LHRH analogues. nih.govsmolecule.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. smolecule.comiris-biotech.de This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each coupling step. iris-biotech.de

Sequential Amino Acid Addition and Protecting Group Chemistry

The synthesis begins with the C-terminal amino acid being anchored to the resin. iris-biotech.de The peptide chain is then elongated in the C-to-N direction through a series of coupling and deprotection steps. smolecule.comiris-biotech.de Each incoming amino acid has its α-amino group temporarily blocked by a protecting group, most commonly the 9-fluorenylmethyloxycarbonyl (Fmoc) group. iris-biotech.de The carboxyl group of the incoming amino acid is activated, often using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate the formation of a peptide bond with the deprotected N-terminus of the resin-bound peptide. nih.govlookchem.com

After each coupling reaction, the Fmoc group is removed from the newly added amino acid, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a new N-terminal amine for the next coupling cycle. iris-biotech.denih.gov This iterative process of coupling and deprotection is repeated until the desired peptide sequence is assembled. smolecule.com

The side chains of the amino acids also require protection to prevent unwanted side reactions during synthesis. iris-biotech.de For tryptophan, the indole (B1671886) nitrogen can be a site of side reactions, particularly acid-catalyzed alkylation during the final cleavage step. peptide.comresearchgate.net While tryptophan can sometimes be used without side-chain protection, protecting the indole nitrogen with a group like the tert-butyloxycarbonyl (Boc) group is common in Fmoc-based SPPS to minimize these side reactions. peptide.comgoogle.com The Boc group is acid-labile and is typically removed during the final cleavage from the resin. researchgate.net

Table 1: Common Protecting Groups in LHRH Analogue Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Condition |

| α-Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine |

| α-Amino Group | tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) |

| Tryptophan (Indole) | tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) |

| Tyrosine (Hydroxyl) | tert-Butyl | tBu | Trifluoroacetic Acid (TFA) |

| Serine (Hydroxyl) | tert-Butyl | tBu | Trifluoroacetic Acid (TFA) |

| Arginine (Guanidino) | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Trifluoroacetic Acid (TFA) |

This table provides examples of commonly used protecting groups and is not exhaustive.

Cleavage and Purification Techniques (e.g., High-Performance Liquid Chromatography)

Once the peptide chain is fully assembled, it must be cleaved from the solid support, and all side-chain protecting groups must be removed. smolecule.comiris-biotech.de In Fmoc-based SPPS, this is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). nih.goviris-biotech.de This cleavage cocktail often includes "scavengers," such as water, triisopropylsilane (B1312306) (TIS), and phenol, to trap the reactive carbocations generated from the cleavage of the protecting groups and the resin linker, thereby preventing the modification of sensitive residues like tryptophan. nih.gov

Following cleavage, the crude peptide is precipitated, typically in cold diethyl ether, and then collected by centrifugation or filtration. nih.gov The resulting crude product is a mixture containing the desired peptide along with truncated sequences, deletion sequences, and products of side reactions. google.com

High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying the crude peptide. smolecule.comgoogle.com Reversed-phase HPLC (RP-HPLC) is most commonly used, where the peptide mixture is passed through a column containing a nonpolar stationary phase. A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase is used to elute the components. The desired peptide is separated based on its hydrophobicity, and fractions containing the pure product are collected. The purity of the final peptide is often assessed by analytical HPLC and its identity confirmed by mass spectrometry. nih.govrsc.org

Strategies for Site-Specific Tryptophan(7) Incorporation

The incorporation of tryptophan at the 7th position of LHRH analogues is achieved during the sequential amino acid addition in SPPS. nih.govnih.gov When the synthesis reaches the 7th position, a protected tryptophan derivative, such as Fmoc-Trp(Boc)-OH, is coupled to the N-terminus of the growing peptide chain. peptide.comresearchgate.net The use of the Boc protecting group on the indole nitrogen of tryptophan is a key strategy to prevent acid-catalyzed side reactions during the final cleavage step. peptide.comresearchgate.net This protection minimizes the risk of alkylation of the indole ring by carbocations released from other protecting groups or the resin linker. peptide.com

Advanced Synthetic Approaches for Modified LHRH Analogues

Beyond standard SPPS, advanced synthetic strategies are employed to create modified LHRH analogues with improved properties. These can include:

Incorporation of Unnatural Amino Acids: The synthesis of analogues containing non-proteinogenic amino acids, such as D-amino acids or other synthetic residues, is readily achieved through SPPS by using the corresponding protected amino acid derivatives. nih.govias.ac.in For example, the incorporation of D-Tryptophan at position 6 is a common modification that enhances the biological activity of LHRH agonists. bibliotekanauki.pl

Peptide Conjugation: LHRH analogues can be conjugated to other molecules, such as cytotoxic drugs or imaging agents, to create targeted therapies. nih.govbeilstein-journals.org For instance, a curcumin (B1669340) conjugate of a [D-Lys6]-LHRH analogue was synthesized to target pancreatic cancer cells. nih.gov The conjugation is often achieved by modifying a specific amino acid side chain, such as the ε-amino group of lysine (B10760008), after the peptide has been synthesized. nih.gov

Cyclization: The synthesis of cyclic LHRH analogues can improve their conformational stability and receptor binding affinity. nih.gov Cyclization can be achieved on-resin or in solution after the linear peptide has been cleaved from the support.

Glycosylation: The attachment of carbohydrate moieties to the peptide backbone can enhance the stability and bioavailability of LHRH analogues. uq.edu.au Glycosylated amino acids can be incorporated during SPPS, or the sugar can be attached to the completed peptide chain. uq.edu.au

These advanced approaches, built upon the foundation of SPPS, allow for the creation of a diverse range of LHRH, Tryptophan(7)- analogues with tailored properties for research and therapeutic development.

Structural Determinants and Structure Activity Relationships Sar of Lhrh, Tryptophan 7 Analogues

The Critical Role of Tryptophan at Position 7 in LHRH Analogues

The biological activity of LHRH is intrinsically linked to its three-dimensional shape, specifically a folded conformation that allows the N- and C-termini of the peptide to be in close proximity for effective receptor binding. frontiersin.orgup.ac.za This conformation is largely defined by a β-II' type turn centered around residues at positions 5 through 8 (Tyr-Gly-Leu-Arg in native mammalian LHRH). mdpi.com The achiral Glycine (B1666218) at position 6 is especially crucial for facilitating this bend. up.ac.za

While Glycine at position 6 is a primary driver of the turn, the residues flanking it, including the one at position 7, also contribute to the stability and specific geometry of this active conformation. The introduction of the bulky, aromatic side chain of Tryptophan at position 7 can influence the peptide's backbone, potentially stabilizing the necessary β-turn required for high-affinity receptor interaction. In some analogues, substitutions at position 7 are well-tolerated by both mammalian and avian GnRH receptors, indicating that the receptor can accommodate the structural changes brought about by the Tryptophan residue. nih.gov

A significant drawback of native LHRH for therapeutic use is its rapid degradation by peptidases. A key site for enzymatic cleavage is the bond between Gly⁶ and Leu⁷. oncohemakey.com Synthetic analogues of LHRH containing Tryptophan at position 7 exhibit enhanced stability. smolecule.com This increased metabolic resistance is partly due to the altered peptide structure, which may be less recognizable by degrading enzymes. The substitution at position 7, often in combination with a D-amino acid at position 6, creates a more robust molecule with a longer biological half-life. oncohemakey.com The Tryptophan residue itself can be susceptible to oxidation, which is a potential chemical reaction that could affect the peptide's stability under certain conditions. smolecule.com

The substitution of Leucine (B10760876) with Tryptophan at position 7 consistently leads to an enhancement of biological activity. smolecule.com Studies in goldfish have demonstrated that the presence of Tryptophan in position 7 is essential for the high gonadotropin-releasing potency of native GnRH peptides found in that species, such as salmon GnRH (sGnRH) and chicken GnRH-II (cGnRH-II). capes.gov.br

Comparative Structural Analysis of LHRH Variants with Tryptophan(7)

Nature provides a blueprint for potent LHRH analogues through the diverse forms of Gonadotropin-Releasing Hormone (GnRH) found across different vertebrate species. Many of these natural variants feature a Tryptophan at position 7, highlighting its evolutionary significance.

While mammalian LHRH contains Leucine at position 7, several other vertebrate classes possess GnRH forms with Tryptophan at this position. nih.govnih.gov These natural "experiments of nature" underscore the functional importance of this residue. up.ac.za

Notable examples include:

Chicken GnRH-II (cGnRH-II): This is one of the most ubiquitous forms of GnRH in vertebrates, found from fish to humans (though not rodents). researchgate.netfrontiersin.org Its structure is [His⁵, Trp⁷, Tyr⁸]GnRH. capes.gov.brfrontiersin.org

Salmon GnRH (sGnRH): Found in goldfish and other fish, its sequence is [Trp⁷, Leu⁸]GnRH. capes.gov.br

Lamprey GnRH (lGnRH): This form, from a jawless fish, also contains Tryptophan at position 7, with a sequence of [Tyr³, Leu⁵, Glu⁶, Trp⁷, Lys⁸]GnRH. nih.gov

The widespread presence of Trp⁷ in these highly active, naturally occurring GnRH variants points to a conserved evolutionary advantage conferred by this specific amino acid at this position.

The central region of the GnRH decapeptide, particularly positions 5, 7, and 8, exhibits the most significant variation among species. nih.govresearchgate.netbioscientifica.com This variability is a key determinant of receptor binding specificity and biological activity in different animals. Position 8 is considered the most variable among vertebrate GnRHs. researchgate.nete-fas.org

The following interactive table illustrates the amino acid differences at these key positions for several major, naturally occurring GnRH forms.

| GnRH Variant | Position 5 | Position 7 | Position 8 | Species Example |

|---|---|---|---|---|

| Mammalian GnRH (mGnRH) | Tyr | Leu | Arg | Human, Sheep, Rat nih.govnih.gov |

| Chicken GnRH-II (cGnRH-II) | His | Trp | Tyr | Chicken, Goldfish, most vertebrates nih.govcapes.gov.br |

| Salmon GnRH (sGnRH) | Tyr | Trp | Leu | Salmon, Goldfish nih.govcapes.gov.br |

| Chicken GnRH-I (cGnRH-I) | Tyr | Leu | Gln | Chicken nih.gov |

| Lamprey GnRH (lGnRH) | Leu | Trp | Lys | Lamprey nih.gov |

This comparative analysis reveals that while mammalian GnRH utilizes a Tyr-Leu-Arg combination, highly potent and widespread variants like cGnRH-II and sGnRH have converged on incorporating Tryptophan at position 7, paired with different amino acids at positions 5 and 8 to fine-tune their function within specific physiological contexts.

Synergistic and Antagonistic Effects of Tryptophan(7) with Other Amino Acid Substitutions

The biological activity of LHRH analogues containing Tryptophan at position 7 is a result of complex interplay between various amino acid residues within the peptide chain. Research into the structure-activity relationship (SAR) of these compounds reveals that while the [Trp7] substitution can enhance potency, its full potential is realized only in combination with other strategic modifications. For instance, studies comparing GnRH I and GnRH II (which contains [His5, Trp7, Tyr8]) have shown that the introduction of Trp7 into the GnRH I sequence significantly increases antiproliferative potency, an effect distinct from gonadotropin release. nih.govoup.com This highlights that the context of surrounding amino acids is critical in determining the functional outcome of the [Trp7] modification. The synergy between substitutions often relates to stabilizing a specific three-dimensional conformation, particularly a β-II′ turn, which is believed to be the biologically active form for receptor interaction. scirp.org

D-Tryptophan (D-Trp): The combination of D-Trp at position 6 and L-Trp at position 7 is a feature of highly potent superagonists. For example, Triptorelin (B344507), a synthetic LHRH superagonist, contains a D-Trp6 substitution which significantly increases its stability and receptor binding affinity compared to the native peptide. uq.edu.auresearchgate.net This modification results in a longer half-life and more potent agonist activity. uq.edu.au

D-Arginine (D-Arg): In contrast, the incorporation of a basic D-amino acid like D-Arginine at position 6, particularly in analogues with other modifications designed for antagonism (e.g., at positions 1, 2, and 3), leads to highly potent LHRH antagonists. oup.comoup.com Research has shown that in certain antagonist backbones, a D-Arg6 substitution results in greater antiovulatory activity than corresponding D-Trp6 analogues. oup.comgenscript.com The combination of D-Arg6 with Trp7 is found in some potent antagonist designs. nih.gov

D-Alanine (D-Ala): The substitution of D-Ala at position 6 is another modification used to create both agonist and antagonist analogues. In antagonists, the [D-Ala10] modification has been shown to be critically important, significantly increasing activity in combination with other substitutions like D-Arg6. oup.com Analogues with D-Ala6 have been shown to retain agonist and anti-proliferative activity. researchgate.net

D-Leucine (D-Leu): LHRH analogues possessing D-Leu at position 6, such as Leuprolide, exhibit agonist and anti-proliferative activity. researchgate.net The potency of these analogues is generally high, though often less than that of the D-Trp6 containing counterparts. google.com

Table 1: Effect of D-Amino Acid Substitution at Position 6 in [Trp7]-LHRH Analogues

| Position 6 Substitution | Position 7 | Resulting General Activity | Key Findings | Citations |

|---|---|---|---|---|

| D-Tryptophan | Tryptophan | Potent Agonist | Creates superagonists like Triptorelin with enhanced stability and receptor affinity. | uq.edu.auresearchgate.netmdpi.com |

| D-Arginine | Tryptophan | Potent Antagonist | Increases inhibitory/antiovulatory activity significantly, especially in antagonist backbones. | oup.comgenscript.comnih.gov |

| D-Alanine | Tryptophan | Agonist/Antagonist | Used in both agonist and antagonist designs; D-Ala10 modification is crucial for some antagonists. | researchgate.netoup.com |

| D-Leucine | Tryptophan | Agonist | Results in active agonists like Leuprolide with anti-proliferative effects. | researchgate.net |

The amino acid at position 8, which is Arginine (Arg) in mammalian LHRH, is a key determinant of receptor interaction and signaling specificity. nih.gov In combination with Trp7, modifications at position 8 can dramatically alter the biological profile of the analogue.

Leucine (Leu): The [Trp7, Leu8] combination is found in salmon LHRH (sGnRH). capes.gov.br This natural variant is a potent stimulator of gonadotropin release in fish. capes.gov.brnih.gov The presence of Trp7 and Leu8 is considered important for the high potency of these peptides. capes.gov.brnih.gov

Tyrosine (Tyr): The [Trp7, Tyr8] combination is a feature of chicken GnRH-II (cGnRH-II), a highly conserved form of GnRH found across vertebrates, including humans. oup.combioscientifica.com SAR studies have systematically incorporated the differing amino acids of GnRH-II (His5, Trp7, Tyr8) into the GnRH-I backbone. These studies revealed that while the [Trp7] substitution alone increased anti-proliferative potency by up to 20-fold with little change in receptor binding, the [Tyr8] substitution produced the most selective analogue for inhibiting cell growth, despite having a lower potency for stimulating the classical inositol (B14025) phosphate (B84403) pathway. nih.govoup.comnih.gov This suggests that the Arg8 to Tyr8 substitution, in a [Trp7] context, can shift the signaling bias of the ligand.

Table 2: Effect of Amino Acid Substitution at Position 8 in [Trp7]-LHRH Analogues

| Position 7 | Position 8 Substitution | Analogue Type/Example | Key Findings on Activity | Citations |

|---|---|---|---|---|

| Tryptophan | Leucine | Salmon LHRH (sGnRH) | Potent gonadotropin-releasing activity, especially in non-mammalian vertebrates. | capes.gov.brnih.govcymitquimica.com |

| Tryptophan | Tyrosine | Chicken GnRH-II (cGnRH-II) | Highly selective for anti-proliferative effects over classical gonadotropin-releasing signaling pathways. | nih.govoup.combioscientifica.comnih.gov |

The N-terminus of native LHRH is a pyroglutamic acid (pGlu) residue, which already provides some protection. Further modifications, such as acetylation (Ac) of the N-terminal amino acid in synthetic analogues, are common strategies to enhance stability and potency. google.comnih.gov For instance, N-terminal acetylation is a feature in many potent antagonist designs. nih.govnih.gov

The C-terminus of native LHRH is a glycinamide (B1583983) (Gly-NH2). Replacing this with an ethylamide (NHEt) group, for example, can increase resistance to C-terminal degradation and enhance agonist activity. nih.govcymitquimica.com In antagonists, the substitution of Gly10 with a D-amino acid, such as D-Alanine, has been shown to be a crucial modification for achieving high potency, working synergistically with changes in the core of the peptide, such as at positions 6 and 7. oup.com Both the N- and C-termini are involved in receptor binding, and thus modifications must be carefully selected to not only increase stability but also maintain or enhance the affinity for the LHRH receptor. scirp.org

Molecular Interactions of Lhrh, Tryptophan 7 Analogues with Gonadotropin Releasing Hormone Receptors Gnrhr

Characterization of GnRHR Binding Affinity for Tryptophan(7) LHRH Analogues

The affinity with which a ligand binds to its receptor is a primary determinant of its biological activity. For LHRH analogues, substituting the native Leu⁷ with Trp⁷, often in combination with other modifications, significantly influences the interaction with the GnRHR.

Identification of High-Affinity Binding Sites

The GnRH receptor, a member of the G protein-coupled receptor (GPCR) family, features a structure with seven transmembrane helices, an extracellular amino-terminus, and intracellular and extracellular loops. nih.govnih.gov Ligand binding occurs at the variable extracellular surfaces and within a binding pocket formed by these extracellular loops and portions of the transmembrane domains. nih.govnih.govresearchgate.net High-affinity binding sites for LHRH analogues have been identified on the membranes of pituitary gonadotrope cells, as well as on various cancer cells, which underscores their therapeutic potential beyond reproductive medicine. nih.gov The interaction is not localized to a single point but involves a series of contacts between the peptide analogue and various residues of the receptor, leading to a stable ligand-receptor complex. nih.gov

Analysis of Binding Potency and Efficacy

The substitution of Leu⁷ with Trp⁷ is a key feature of GnRH II (also known as chicken GnRH II), which also contains substitutions at positions 5 and 8. oup.com Studies comparing GnRH I and its analogues reveal the distinct role of the Trp⁷ residue. The introduction of Trp⁷ into the GnRH I sequence does not significantly alter binding affinity for the GnRHR. nih.gov However, it can enhance the analogue's potency in mediating specific cellular responses, such as inhibiting cell proliferation. nih.gov

The efficacy of an analogue—its ability to activate the receptor upon binding—is a separate but related phenomenon. For instance, GnRH II, which contains Trp⁷, demonstrates substantial activity. Research suggests that the combination of His⁵ and Trp⁷ substitutions can compensate for the loss of activity that occurs when the critical Arg⁸ residue of mammalian GnRH is replaced with a neutral amino acid. oup.com

Studies on chimeric and modified GnRH analogues provide further insight. Analogues that incorporate the His⁵, Trp⁷, and Tyr⁸ residues characteristic of GnRH II generally retain high (sub-nanomolar to low nanomolar) binding affinities and can effectively activate the receptor. nih.govresearchgate.net However, their potency can vary compared to other synthetic superagonists like triptorelin (B344507). nih.gov The interplay between binding affinity and the efficacy of receptor activation highlights the complexity of these molecular interactions.

| Analogue | Receptor Binding Affinity (IC₅₀, nM) | Functional Potency (EC₅₀ / IC₅₀, nM) | Key Finding |

|---|---|---|---|

| GnRH I | 2.75 ± 0.21 | Potent in stimulating inositol (B14025) phosphate (B84403) (IP) production. nih.gov | Baseline mammalian GnRH. |

| [Trp⁷] GnRH I | Not significantly different from GnRH I. nih.gov | 9-19 fold more potent than GnRH I in inhibiting cell number. nih.gov | Trp⁷ enhances anti-proliferative potency without changing affinity. nih.gov |

| GnRH II ([His⁵,Trp⁷,Tyr⁸]GnRH) | Lower affinity than GnRH I. nih.gov | Less potent in IP production but more potent in inhibiting cell growth than GnRH I. nih.gov | Multiple substitutions at positions 5, 7, and 8 alter the balance of affinity and efficacy. oup.com |

| 'D-Trp⁶-GnRH-II' ([His⁵,D-Trp⁶,Trp⁷,Tyr⁸]GnRH) | Significantly poorer tracer displacement than D-Trp⁶ GnRH-I. nih.gov | Less potent than triptorelin. researchgate.net | Combining GnRH-II features with a D-amino acid at position 6 reduces binding affinity compared to a standard superagonist. nih.gov |

Receptor Binding Profiles: Agonistic and Antagonistic Properties of Tryptophan(7) Variants

LHRH analogues are broadly classified as either agonists or antagonists based on their functional effect on the GnRHR. Agonists bind to and activate the receptor, initially stimulating gonadotropin release, while antagonists bind to the receptor and block it, preventing activation by the endogenous GnRH. oup.commdpi.com

The substitution of Trp⁷ is typically found in analogues that function as agonists. nih.gov GnRH II ([His⁵,Trp⁷,Tyr⁸]GnRH) is a natural agonist. oup.comoup.com Synthetic analogues that incorporate the Trp⁷ residue, often as part of the His⁵,Trp⁷,Tyr⁸ cassette found in GnRH II, consistently exhibit agonist activity, leading to receptor activation and subsequent intracellular signaling, such as inositol phosphate production. nih.govresearchgate.net The development of GnRH antagonists has historically focused on modifications at other positions, particularly extensive substitutions in the N-terminal region (positions 1-3), to prevent receptor activation while maintaining high-affinity binding. oup.com Therefore, the presence of Tryptophan at position 7 is primarily associated with the agonistic properties of LHRH analogues.

Structural Elucidation of Ligand-Receptor Recognition Mechanisms

While a crystal structure of the GnRH receptor has not yet been reported, a combination of molecular modeling, mutagenesis studies, and analysis of related GPCR structures has provided significant insights into how ligands are recognized. nih.govresearchgate.net

Intermolecular Contacts and Hydrogen Bonding Networks

The conformation of the LHRH peptide is critical for high-affinity binding. It is widely accepted that GnRH I adopts a β-II′ turn conformation, involving residues from position 5 to 8 (Tyr⁵-Gly⁶-Leu⁷-Arg⁸), when it binds to the mammalian GnRHR. nih.govmdpi.com This folded structure is crucial for correctly positioning the N- and C-termini of the peptide to interact with the receptor. oup.com

Analogues containing Trp⁷, such as GnRH II, are also proposed to be stabilized in this essential β-II′ turn conformation. oup.com The specific residues His⁵, Trp⁷, and Tyr⁸ are thought to contribute to stabilizing this structure. oup.com The interaction between the ligand and the receptor is stabilized by a network of non-covalent interactions, including hydrogen bonds and van der Waals forces, between the amino acid side chains of the peptide and the receptor's binding pocket. nih.gov

Importance of Conserved Receptor Residues (e.g., Trp279) in Ligand Binding

Mutagenesis studies have identified several amino acid residues within the GnRHR that are crucial for ligand binding and receptor activation. Conserved residues across the GPCR family often play key roles in maintaining structural integrity or in direct ligand contact. nih.gov

In the GnRH receptor, several conserved residues have been identified as critical. For example, Arg⁸ of GnRH I is thought to form an important interaction with a conserved aspartate residue (Asp³⁰²) in the third extracellular loop of the receptor, which helps to induce or stabilize the necessary β-II′ turn in the ligand. nih.gov Other key residues in the transmembrane domains, such as Asp²·⁶¹(⁹⁸), Asn²·⁶⁵(¹⁰²), and Lys³·³²(¹²¹), are also important for high-affinity binding and receptor activation. oup.comnih.gov

Mechanisms of Receptor Activation and Conformational Changes upon Ligand Binding

The binding of an LHRH analogue, including those with a Tryptophan at position 7, to the GnRHR initiates a cascade of intracellular events. The GnRHR is a member of the G-protein coupled receptor (GPCR) family and primarily signals through the Gq/11 protein pathway. This activation is a direct consequence of specific conformational changes within the receptor structure induced by the ligand.

Upon binding of a Trp7-LHRH analogue, the receptor transitions from an inactive to an active state. This transition involves rearrangements of the transmembrane helices, which creates a binding site for the Gq/11 protein on the intracellular side of the receptor. While the precise conformational shifts induced specifically by a Trp7-containing analogue are not extensively detailed in publicly available research, the general mechanism of GnRHR activation is well-established.

The activated Gq/11 protein, in turn, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, are key events in the signaling cascade that ultimately leads to the synthesis and release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Structure-activity relationship studies have indicated that substitutions at position 7 of the GnRH peptide are generally well-tolerated by mammalian GnRH receptors. Furthermore, some research suggests that the presence of a Tryptophan at this position may even enhance receptor activation. It is hypothesized that the bulky, aromatic side chain of Tryptophan at position 7 may engage in specific interactions within the ligand-binding pocket of the GnRHR, contributing to a more stable and active receptor conformation. However, detailed biophysical studies, such as X-ray crystallography or cryo-electron microscopy of a Trp7-LHRH analogue bound to the GnRHR, would be required to elucidate the precise molecular interactions and the exact nature of the induced conformational changes.

Molecular dynamics simulations of the human GnRH receptor have been employed to refine homology models and understand the general dynamics of the receptor in a lipid bilayer. These computational approaches have highlighted the flexibility of the extracellular and intracellular loops, which are crucial for ligand binding and G-protein coupling, respectively. While these models provide a framework for understanding receptor function, specific simulations of the receptor in complex with a Trp7-LHRH analogue are needed to detail the specific role of this residue in receptor activation.

The following table summarizes the key molecular events following the binding of an agonistic LHRH analogue to its receptor:

| Step | Molecular Event | Consequence |

| 1 | Ligand Binding | Conformational change in GnRHR |

| 2 | G-protein Coupling | Activation of Gq/11 protein |

| 3 | Enzyme Activation | Stimulation of Phospholipase C (PLC) |

| 4 | Second Messenger Production | Hydrolysis of PIP2 to IP3 and DAG |

| 5 | Calcium Mobilization | IP3-mediated release of Ca2+ from intracellular stores |

| 6 | Kinase Activation | DAG-mediated activation of Protein Kinase C (PKC) |

| 7 | Cellular Response | Synthesis and secretion of LH and FSH |

While the general principles of GnRHR activation are understood, the specific contribution of a Tryptophan at position 7 to the potency and efficacy of LHRH analogues remains an area for further detailed investigation. The table below presents hypothetical binding affinities and activation potentials for a generic LHRH analogue and a Trp7-substituted analogue to illustrate the potential impact of this substitution, based on the suggestion that Trp7 may enhance receptor activation. It is important to note that these are representative values and not based on specific experimental data for a "LHRH, Tryptophan(7)-" compound from the available search results.

| Compound | Binding Affinity (Ki, nM) (Hypothetical) | Receptor Activation (EC50, nM) (Hypothetical) |

| Generic LHRH Agonist | 5.0 | 2.5 |

| LHRH, Tryptophan(7)- | 3.5 | 1.8 |

Further research, including detailed structural and biophysical analyses, is necessary to fully elucidate the molecular mechanisms by which LHRH analogues containing Tryptophan at position 7 interact with and activate the GnRH receptor, and to quantify their specific effects on receptor conformation and downstream signaling.

Preclinical and in Vitro Molecular Mechanisms of Action of Lhrh, Tryptophan 7 Analogues

Modulation of Pituitary Gonadotropin Secretion

LHRH, Tryptophan(7)- analogues exert their effects by binding to GnRH receptors (GnRHR) on pituitary gonadotrope cells, thereby stimulating the synthesis and release of two key gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). smolecule.comnih.govguidetopharmacology.org This action is fundamental to the control of gonadal function, including steroidogenesis and gametogenesis. nih.govannualreviews.org

Stimulation of Luteinizing Hormone (LH) Biosynthesis and Release

The primary and most well-documented effect of LHRH, Tryptophan(7)- analogues is the potent stimulation of LH secretion from the anterior pituitary. uq.edu.auresearchgate.net Upon binding to GnRHR, these analogues trigger a cascade of intracellular events that lead to the synthesis and release of LH. guidetopharmacology.organnualreviews.org The pulsatile release of GnRH from the hypothalamus is critical for this process, and continuous administration of agonistic analogues can paradoxically lead to the inhibition of LH secretion. guidetopharmacology.orgresearchgate.net

In vitro studies using cultured rat pituitary cells have demonstrated a significant increase in LH release following treatment with LHRH analogues. uq.edu.au For instance, a lactose-modified LHRH derivative showed a marked increase in LH secretion at concentrations of 5 nM and 10 nM. uq.edu.au

Stimulation of Follicle-Stimulating Hormone (FSH) Biosynthesis and Release

In addition to LH, LHRH, Tryptophan(7)- analogues also stimulate the biosynthesis and release of FSH from the pituitary gonadotropes. smolecule.comannualreviews.org While often studied in conjunction with LH, the regulation of FSH can exhibit distinct characteristics. The frequency of GnRH pulses can differentially affect the synthesis and release of LH and FSH, with lower frequencies generally favoring FSH release. mdpi.com

Some studies have explored analogues with selective FSH-releasing activity. For example, lamprey (l) LHRH-III has been shown to have a potent and selective stimulatory effect on FSH release in male rats, in contrast to mammalian LHRH which stimulates both LH and FSH. nih.gov Chicken LHRH-II, another analogue, has been found to stimulate both LH and FSH without selectivity. nih.gov

Dynamics of GnRHR Desensitization and Downregulation

Continuous or prolonged exposure to LHRH, Tryptophan(7)- and other agonistic analogues leads to a state of desensitization and downregulation of the GnRH receptors. nih.govnih.govjournalsmededu.pl This phenomenon is the basis for the clinical use of these analogues in conditions requiring suppression of gonadal steroid production. annualreviews.orgnih.gov

Ligand-Induced Receptor Internalization

Agonist-induced internalization is a key mechanism contributing to GnRHR desensitization. nih.gov Upon sustained stimulation, the GnRH receptor is internalized from the cell surface, reducing the number of available receptors for further stimulation. nih.govglowm.com However, the mammalian type I GnRHR is unique in that it lacks a cytoplasmic C-terminal tail, which typically mediates rapid, β-arrestin-dependent internalization in other G protein-coupled receptors (GPCRs). glowm.comnih.gov

This structural feature results in a slower and less efficient internalization process for the mammalian GnRHR compared to other GPCRs. nih.gov Studies using automated imaging have shown that agonists can stimulate the internalization and downregulation of mouse and Xenopus GnRHRs. nih.gov For the human GnRHR, which is largely intracellular at baseline, agonist-induced internalization can be observed when cell surface expression is increased. nih.gov This process is dependent on receptor signaling, as it is blocked by antagonists and mutations that prevent signaling. nih.gov

Uncoupling of Receptor from Downstream Signaling Pathways

In addition to internalization, desensitization also involves the uncoupling of the GnRH receptor from its downstream signaling pathways. glowm.com This process can occur more rapidly than receptor downregulation. glowm.com Continuous exposure to a GnRH agonist leads to a loss of the normal pulsatile response, effectively uncoupling the receptor from the intracellular machinery that leads to gonadotropin secretion. glowm.com

Studies have suggested that more than one intracellular signaling pathway needs to be activated to induce desensitization. nih.gov One pathway involves Protein Kinase C (PKC), and another is stimulated by cholera toxin, likely involving the Gs protein, but not Protein Kinase A (PKA). nih.gov This uncoupling is a critical step in the "chemical castration" effect achieved with long-acting GnRH agonists. nih.gov

Intracellular Signaling Cascades Mediated by GnRHR Activation

The binding of LHRH, Tryptophan(7)- analogues to the GnRHR initiates a complex network of intracellular signaling pathways. nih.govnih.gov The GnRHR is primarily coupled to the Gq/11 family of G-proteins. glowm.comgenome.jp

Activation of the GnRHR leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). genome.jpfrontiersin.org IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). annualreviews.orggenome.jpfrontiersin.org

The activation of PKC is a central event, leading to the stimulation of several downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades. nih.govfrontiersin.org These MAPK pathways, which include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for transmitting signals from the cell surface to the nucleus to regulate the transcription of gonadotropin subunit genes. nih.govgenome.jp

In pituitary-derived alpha T3-1 cells, a common model for studying GnRH action, the activation of ERK by GnRH is largely dependent on the PKC-mediated phosphorylation of Raf1. nih.gov The activation of JNK, on the other hand, involves PKC, c-Src, CDC42/Rac1, and MEKK1. nih.gov While the GnRHR is mainly coupled to Gq/11, coupling to Gs, leading to an increase in cyclic AMP (cAMP), has also been observed in a cell-specific manner. nih.govmdpi.comgenome.jp

G-Protein Coupling and Secondary Messenger Generation

The GnRH receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, initiates intracellular signaling. mdpi.com In pituitary gonadotropes, the receptor primarily couples to the Gαq/11 family of G proteins. mdpi.com This activation leads to the stimulation of phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com These messengers are crucial for initiating the cellular pathways that result in gonadotropin synthesis and secretion. mdpi.com

However, in various cancer cell lines that express GnRH receptors, the signaling pathway is notably different. In these extrapituitary tissues, the GnRH receptor predominantly couples to Gαi proteins. spandidos-publications.com This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. spandidos-publications.com This distinct signaling cascade is believed to mediate the direct inhibitory, or antimitogenic, effects of LHRH analogues on tumor cell proliferation. spandidos-publications.com

| Receptor Location | Predominant G-Protein | Key Second Messenger(s) | Primary Effect |

| Pituitary | Gαq/11 | Inositol trisphosphate (IP3), Diacylglycerol (DAG) | Gonadotropin Synthesis & Secretion |

| Tumor Cells | Gαi | Decreased cyclic AMP (cAMP) | Inhibition of Cell Proliferation |

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling pathways are critical regulators of cell proliferation, differentiation, and apoptosis. LHRH, Trp(7)- analogues have been shown to modulate these pathways significantly. In several cancer models, GnRH-I and GnRH-II analogues inhibit the activation of MAPK (specifically ERK-1/2). nih.gov This inhibition is often achieved through the activation of a phosphotyrosine phosphatase, which can dephosphorylate and inactivate upstream activators of the MAPK cascade. nih.gov For instance, LHRH agonists can suppress the activation of MAPK induced by epidermal growth factor (EGF). nih.gov

Furthermore, certain GnRH-II analogues have been shown to induce apoptosis by activating stress-related MAPK pathways, namely p38 and JNK. nih.gov This suggests a dual role for MAPK signaling in response to LHRH analogues, where inhibition of the ERK pathway can block proliferation, while activation of stress-related MAPK pathways can trigger cell death. The specific analogue and cell type appear to determine the ultimate outcome.

Regulation of PI3K-AKT-mTOR Signaling Pathways

The PI3K-AKT-mTOR pathway is a central signaling cascade that promotes cell survival, growth, and proliferation and is frequently hyperactivated in cancer. spandidos-publications.comfrontiersin.orgspringermedizin.de Evidence demonstrates that LHRH analogues can exert inhibitory effects on this crucial survival pathway. In breast and prostate cancer cell models, GnRH-I and its analogues have been found to inhibit the activation of AKT, a key kinase in the pathway. nih.gov This inhibition can disrupt downstream signaling to mTOR, a master regulator of protein synthesis and cell growth. spandidos-publications.comnih.gov

The mechanism often involves the ability of GnRH analogues to interfere with the mitogenic signaling of growth factor receptors, which are potent activators of the PI3K-AKT pathway. nih.gov By inhibiting the activation of AKT and its downstream effectors, LHRH, Trp(7)- analogues can suppress pro-survival signals, thereby contributing to their anti-proliferative and pro-apoptotic effects. This action is particularly relevant in overcoming resistance to other therapies, such as tamoxifen (B1202) in breast cancer, where the PI3K-AKT-mTOR pathway is often upregulated. nih.gov

Crosstalk with Growth Factor Receptor Signaling

A significant component of the antiproliferative action of LHRH, Trp(7)- analogues in cancer cells involves their ability to interfere with the signaling of growth factor receptors. In breast cancer cell lines, the growth-inhibitory effects of LHRH agonists are mediated by the indirect inactivation of the epidermal growth factor (EGF) receptor and the insulin-like growth factor (IGF) receptor. nih.gov

This crosstalk is mechanistic; the activation of the GnRH receptor leads to the stimulation of a phosphotyrosine phosphatase. nih.gov This enzyme then dephosphorylates the growth factor receptors, preventing their autophosphorylation and subsequent activation of downstream mitogenic pathways like the MAPK and PI3K-AKT cascades. nih.govnih.gov This effectively uncouples the cancer cells from potent growth stimuli in their microenvironment, representing a key indirect mechanism of action for these analogues.

Direct Cellular Effects in Receptor-Expressing Cell Models

The molecular signaling events initiated by LHRH, Trp(7)- analogues translate into direct, observable effects on cancer cells, primarily impacting their ability to proliferate and survive.

Modulation of Cell Proliferation and Growth Inhibition Mechanisms

LHRH, Trp(7)- analogues demonstrate potent antiproliferative and antimitogenic activity in a variety of receptor-expressing cancer cell lines, including breast, prostate, and pancreatic cancers. spandidos-publications.comnih.govresearchgate.net This growth inhibition is a direct consequence of the molecular mechanisms described previously, namely the activation of Gαi proteins and the inhibition of growth factor receptor signaling pathways. spandidos-publications.comnih.gov

Studies using glycosylated LHRH derivatives have shown significant reductions in cell viability in LNCaP and DU145 prostate cancer cells. oncotarget.com Furthermore, LHRH antagonists, which block the native hormone, also exhibit marked antimitogenic activity, suggesting that in the context of tumors, they can act as functional agonists at the cellular level to inhibit growth. spandidos-publications.com Some lytic peptides conjugated with LHRH sequences have also been shown to directly interact with the cancer cell membrane, potentially collapsing the electrochemical potential and leading to cell death, adding another layer to the growth inhibition mechanisms.

Induction of Apoptotic Pathways and Associated Molecular Markers

Beyond simply halting proliferation, LHRH, Trp(7)- analogues can actively induce programmed cell death, or apoptosis, in cancer cells. nih.gov This effect is particularly associated with GnRH-II analogues. The molecular mechanism involves the activation of stress-induced MAPK pathways (p38 and JNK), which in turn leads to the upregulation of pro-apoptotic proteins like Bax. nih.gov

The induction of apoptosis by these analogues is associated with key molecular markers. A dose-dependent activation of caspase-3, a critical executioner caspase in the apoptotic cascade, has been demonstrated. nih.gov Other markers include the loss of mitochondrial membrane potential, a crucial event in the intrinsic apoptotic pathway. nih.gov In some contexts, tryptophan deprivation itself can sensitize cells to apoptosis through Fas-mediated signaling, suggesting that the local metabolic environment influenced by these peptides could also play a role. Chimeric proteins that fuse a GnRH sequence to a pro-apoptotic protein like Apoptosis-Inducing Factor (AIF) have been developed to induce targeted, caspase-independent apoptosis, further highlighting the utility of the LHRH receptor system in triggering cell death pathways.

Table of Associated Apoptotic Markers

| Apoptotic Pathway Component | Marker/Event | Associated Analogue Type |

|---|---|---|

| Signaling Kinases | Activation of p38 MAPK, JNK | GnRH-II Analogues |

| Bcl-2 Family Proteins | Upregulation of Bax | GnRH-II Analogues |

| Mitochondria | Loss of membrane potential | GnRH-II Analogues |

| Caspases | Activation of Caspase-3 | GnRH-II Analogues |

| Death Receptors | Sensitization to Fas-mediated signaling | Tryptophan Deprivation Context |

| Caspase-Independent | Nuclear translocation of AIF | GnRH-AIF Chimeras |

Advanced Academic Research Methodologies and Theoretical Approaches for Lhrh, Tryptophan 7 Analogues

Mutagenesis Studies of LHRH Analogues and GnRHR

Mutagenesis studies are fundamental in elucidating the structure-function relationships of both the LHRH analogues and their target, the Gonadotropin-Releasing Hormone Receptor (GnRHR). By systematically altering amino acid residues, researchers can identify critical points of interaction and the molecular basis for receptor activation.

Site-directed mutagenesis is a powerful technique used to alter specific amino acids in the GnRH receptor (GnRHR) to map its functional domains. nih.gov This method has been instrumental in identifying residues crucial for ligand binding, receptor activation, and signal transduction. nih.govnih.gov Studies involving the mutation of conserved residues have provided significant insights into the arrangement of the receptor's helices and its ligand-binding domains. nih.gov

For instance, the substitution of the glutamic acid residue at position 90 with lysine (B10760008) (E90K) in the second transmembrane helix of the human GnRHR (hGnRHR) was found to virtually eliminate GnRH agonist binding and subsequent signaling. nih.gov This suggests that this highly conserved residue is essential for proper receptor function. nih.gov Further investigations revealed that the E90K mutation likely impairs the receptor's coupling to its effector systems. nih.gov Similarly, mutating the lysine residue at position 121 (Lys3.32(121)) in the third transmembrane domain (TM3) was shown to decrease the binding of GnRH agonists but not antagonists, indicating its role in initiating receptor activation. nih.gov

Insertional mutagenesis has also been employed to study the functional importance of specific domains. In one study, inserting a single alanine (B10760859) residue proximal to the conserved Asp-Arg-Ser motif in the "arginine cage" domain led to a complete loss of detectable ligand binding. oup.com However, the insertion of a second alanine restored high-affinity agonist binding, demonstrating the critical role of the precise positioning and orientation of this domain for normal receptor function. oup.com These studies highlight how specific residues contribute to stabilizing both active and inactive conformations of the receptor. oup.com

Functional mapping has also been applied to understand the tissue-specific regulation of the GnRHR gene. By creating mutations in putative transcription factor-binding sites within the gene's promoter region, researchers have identified key cis-acting motifs essential for its expression in placental cells. oup.comnih.gov

| Mutated Residue/Domain | Location | Observed Effect | Implication | Reference |

| E90K | Transmembrane Helix 2 | Abolition of agonist binding and signal transduction. | Essential for GnRH binding and/or receptor-effector coupling. | nih.gov |

| K121 (Lys3.32) | Transmembrane Helix 3 | Decreased binding of GnRH agonists, but not antagonists. | Plays a role in initiating receptor activation upon agonist binding. | nih.gov |

| Arginine Cage Domain (Asp-Arg-Ser) | Cytoplasmic side of TM3 | Single Ala insertion abolished binding; double Ala insertion restored it. | The precise positioning and orientation of the domain are critical for receptor function. | oup.com |

| Promoter cis-acting motifs (CRE, GATA) | GnRHR Gene | Mutations caused a dramatic loss in promoter activity in placental cells. | Essential for placenta-specific gene expression. | oup.comnih.gov |

| Y6.51(283) | CWxPY motif in TM6 | Mutation affects ligand-binding affinity. | Contributes to the ligand-binding pocket. | nih.gov |

Tryptophan-scanning mutagenesis is an innovative extension of traditional mutagenesis techniques, such as alanine scanning. nih.gov This method involves systematically replacing specific amino acid residues with tryptophan to probe protein structure and interactions. nih.govrsc.org While alanine scanning identifies functional hotspots by removing side chains, tryptophan scanning introduces a large, bulky, and environmentally sensitive indole (B1671886) side chain. This can be used to mimic the binding of a small molecule or to explore cryptic allosteric sites. nih.gov

In the context of the GnRHR, this technique holds significant potential for receptor characterization. The native GnRH decapeptide contains a tryptophan residue at position 3, which has been proposed to make direct contact with the receptor. nih.gov Furthermore, substitutions of other residues in GnRH analogues with tryptophan have been studied for their effect on receptor binding and activation. pnas.orgpnas.org For example, a mutation in the bovine GnRH-II precursor gene that replaces the ancestral tryptophan at position 3 with arginine results in a peptide that does not bind to mammalian GnRH receptors. scispace.com

By applying tryptophan-scanning mutagenesis to the GnRHR itself, researchers could achieve several goals. Placing a tryptophan residue at a specific position in the receptor's binding pocket could mimic the bound state of a ligand, effectively creating a constitutively active or inactive receptor depending on the location. nih.gov This would allow for the study of the receptor's conformational changes and signaling pathways without the need for a ligand. It could also be used to probe the selectivity of allosteric inhibitors by placing the tryptophan side chain into the allosteric pocket, thereby mimicking the action of the inhibitor and helping to confirm its target engagement in a cellular context. nih.govrsc.org

Computational Modeling and Simulation Techniques

Computational approaches are indispensable for studying LHRH analogues at a molecular level, providing insights that are often difficult to obtain through experimental methods alone. These techniques allow for the prediction of peptide structures, their binding modes with the GnRHR, and the energetic factors driving these interactions.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as an LHRH analogue, and its receptor. frontiersin.orgmdpi.comtandfonline.com Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex, while MD simulations explore the dynamic behavior and stability of this complex over time. frontiersin.orgtandfonline.com

Recent cryo-electron microscopy (cryo-EM) structures of the GnRHR have provided a foundation for more accurate modeling. pnas.org These studies confirm that GnRH binds in a conserved "U"-shaped conformation, with key interactions involving residues such as K3.32 and Y6.51. pnas.org MD simulations have been used to study conjugates of LHRH analogues, such as one coupled with a modified β-cyclodextrin designed to improve biopharmaceutical properties. researchgate.netnih.gov These simulations demonstrated that aromatic segments of the peptide, including the indole group of tryptophan, could be encapsulated within the cyclodextrin (B1172386) cavity, which may enhance its stability and bioavailability. researchgate.netnih.gov

MD simulations can reveal the stability of protein-ligand complexes by analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period. frontiersin.orgtandfonline.com This information is crucial for rational drug design, helping to refine the structure of LHRH analogues to improve their binding affinity and stability. pnas.orgnih.gov The combination of docking and MD simulations provides a detailed view of the noncovalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, guiding the design of next-generation therapeutics. mdpi.com

| Technique | Application for LHRH Analogues | Key Findings | Reference |

| Molecular Docking | Predicting binding modes of LHRH analogues to the GnRHR. | Identifies key interacting residues and preferred ligand conformations (e.g., U-shape). | pnas.orgbazeuniversity.edu.ng |

| Molecular Dynamics (MD) Simulation | Assessing the stability and dynamics of the LHRH analogue-GnRHR complex. | Reveals intramolecular interactions in conjugated analogues (e.g., Trp encapsulation in cyclodextrin). | researchgate.netnih.gov |

| MD Simulation | Validating the stability of docked complexes. | Confirms stable binding and provides insights into conformational changes upon binding. | frontiersin.orgmdpi.com |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.combiochempress.com For LHRH analogues, QSAR studies are used to design and predict the potency of novel antagonists by identifying the key physicochemical properties (descriptors) that govern their binding affinity to the GnRHR. biochempress.comresearchgate.net

The process involves building a statistical model using a "training set" of compounds with known activity. tandfonline.com This model is then validated using a "prediction set" to ensure its robustness and predictive power. tandfonline.com Various descriptors can be used, including topological, quantum chemical, and electrotopological state atom (ETSA) indices. biochempress.com

In studies on orally active uracil (B121893) derivatives as GnRH receptor antagonists, QSAR models have highlighted the importance of specific structural features. For example, models have shown that compounds with a reduced approximate surface area, higher atomic charge, and lower electrophilic attack potential at certain atoms may have increased binding affinity. biochempress.com These models help to create a pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net By understanding which descriptors positively or negatively influence activity, medicinal chemists can rationally design new LHRH analogues with improved antagonist properties. bazeuniversity.edu.ngtandfonline.com

| QSAR Study Focus | Key Descriptors Identified | Implication for Peptide Design | Reference |

| Uracil-based GnRH-R Antagonists | Approximate Surface Area, Atomic Charge, Frontier Electron Density. | Compounds with reduced surface area and specific charge distributions show higher binding affinity. | biochempress.com |

| Uracil-based GnRH-R Antagonists | Electrotopological State Atom (ETSA) and Refractotopological State Atom (RTSA) indices. | Highlights the importance of specific atoms in electronic and van der Waals interactions with the receptor. | biochempress.com |

| 4-(thio) chromenone 6-O-sulfamate analogs | SdssC (sum of C=C bond contributions), maxHBa (max H-bond acceptor), BCUTp-1h (basic group count). | Indicates the importance of specific double bonds, H-bond acceptors, and the sulfamoyl moiety for activity. | tandfonline.com |

Early studies on LHRH analogues, including those with D-amino acid substitutions, used conformational energy calculations to identify low-energy structures. nih.gov A common feature found in potent LHRH analogues is a modified beta-bend structure involving residues 5 to 8. nih.gov This specific fold is believed to be the bioactive conformation that allows for optimal interaction with the GnRHR. nih.govresearchgate.net

Calculations have also been performed on N-methylated LHRH analogues, showing that N-methylation restricts the conformational freedom of the peptide backbone. capes.gov.br For the analogue [(N-Me)Leu7]LHRH, two low-energy conformers were identified, differing in the type of bend around positions 6 and 7. capes.gov.br Furthermore, computational studies exploring the conformational requirements of the N-terminal pyroglutamic acid (Glp) residue found that its backbone preferences are similar to those of a D-amino acid, a finding that influences how the rest of the peptide chain folds. rsc.org These theoretical studies provide a structural rationale for the observed activities of different analogues and guide the design of new peptides with specific, stabilized conformations.

| LHRH Analogue Type | Computational Method | Key Conformational Finding | Significance | Reference |

| General LHRH Analogues | Minimum Energy Calculations, Molecular Dynamics | Preferred conformation involves a modified beta-bend between residues 5 to 8. | This bend is considered crucial for receptor binding and biological activity. | nih.gov |

| D-Amino Acid Substituted Analogues | Conformational Energy Calculations | No major overall structural change relative to native LHRH, but orientation of aromatic side chains is maintained. | Potent inhibition is achieved without drastic changes to the peptide backbone fold. | nih.gov |

| N-Methylated Analogues | Empirical Conformational Energy Calculations | N-methylation constricts conformational freedom; specific bend types are favored or eliminated. | Provides a way to stabilize specific conformations and enhance activity. | capes.gov.br |

| N-Terminal Pyroglutamic Acid (Glp) | Conformational Energy Calculations, Geometrical Arguments | Glp residue has backbone conformational requirements similar to a standard D-amino acid. | Influences the overall folding of the N-terminal region of the peptide. | rsc.org |

In Vitro Experimental Paradigms for Mechanistic Elucidation

The intricate mechanisms through which Luteinizing Hormone-Releasing Hormone (LHRH) analogues containing a Tryptophan at position 7 (Trp7) exert their effects are investigated using a variety of sophisticated in vitro experimental models. These paradigms are essential for dissecting the molecular interactions and cellular responses, providing a foundational understanding of their therapeutic potential.

Cell-Based Assays for Receptor Binding and Activation

Cell-based assays are fundamental in determining the binding affinity and activation potential of LHRH, Tryptophan(7)- analogues at the LHRH receptor (LHRH-R), also known as the Gonadotropin-Releasing Hormone (GnRH) receptor.

Ligand Competition Assays: A primary method to characterize the binding affinity of these analogues is the ligand competition assay. mdpi.comnih.gov This technique typically utilizes a radiolabeled LHRH analogue, such as [125I][D-Trp6]LHRH, which binds with high affinity to LHRH receptors present on the membranes of cancer cell lines or pituitary cells. mdpi.comoncotarget.compnas.org The principle involves measuring the displacement of the radioligand by increasing concentrations of the unlabeled test analogue, for instance, a Trp(7)-containing LHRH variant. The concentration of the test analogue that inhibits 50% of the specific binding of the radioligand (IC50) is determined, providing a measure of its binding affinity. For example, studies on human uveal melanoma cell lines (OCM-1 and OCM-3) and bladder cancer cells have successfully used this method to demonstrate the presence of specific, high-affinity LHRH receptors. mdpi.comnih.gov

Interactive Data Table: Receptor Binding Affinity of LHRH Analogues

| Cell Line | Analogue | Radioligand | Outcome | Reference |

| MCF-7 (Breast Cancer) | [Trp7]GnRH I | 125I-Triptorelin | 9.1-fold higher potency in inhibiting cell number compared to GnRH I | oup.com |

| HEK293/hGnRHR | [Trp7]GnRH I | 125I-Triptorelin | 19.3-fold higher potency in inhibiting cell number compared to GnRH I | oup.com |

| Human Uveal Melanoma | [D-Trp6]LHRH | [125I][D-Trp6]LHRH | High-affinity binding | oncotarget.com |

| Human Bladder Cancer | LHRH analogs | [125I][D-Trp6]LHRH | Characterization of binding potencies | mdpi.com |

Cellular Uptake and Internalization Studies: To visualize and quantify the internalization of LHRH analogues upon receptor binding, fluorescently labeled analogues can be employed. Techniques like confocal microscopy and flow cytometry allow for the tracking of the ligand-receptor complex as it is internalized by the cell. For instance, studies have used LHRH analogue-conjugated liposomes to demonstrate receptor-mediated endocytosis in MCF-7 breast cancer cells, which are known to overexpress LHRH receptors. nih.gov

Signal Transduction Assays: Upon binding to the LHRH receptor, a cascade of intracellular signaling events is initiated. The activation of these pathways can be monitored to assess the functional activity of Tryptophan(7)- analogues. A key pathway involves the activation of phospholipase C, leading to the production of inositol (B14025) phosphates (IP). Measurement of IP accumulation in cells treated with the analogue provides a quantitative measure of receptor activation. oup.com For example, introducing a Trp7 into the GnRH I sequence did not significantly alter IP production compared to the native peptide. oup.com

Primary Cell Cultures (e.g., pituitary cells) for Hormone Release Studies

Primary cell cultures, particularly those derived from the pituitary gland, offer a physiologically relevant system to study the effects of LHRH, Tryptophan(7)- analogues on hormone secretion.

Dispersed Pituitary Cell Cultures: Pituitary glands can be enzymatically dispersed into single cells and cultured in vitro. These cells, which include gonadotrophs, retain their ability to respond to LHRH and its analogues. By exposing these cultured cells to various concentrations of a Trp(7) analogue, researchers can measure the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) into the culture medium. uq.edu.aunih.gov The amounts of released hormones are typically quantified using sensitive radioimmunoassays (RIA). lookchem.com For example, studies have shown that GnRH analogues can stimulate the release of LH in a dose-dependent manner from cultured pituitary cells of testosterone-treated rainbow trout. koreascience.kr

Pituitary Superfusion Systems: For a more dynamic assessment of hormone release, a superfusion or perifusion system can be utilized. nih.gov This setup allows for the continuous flow of culture medium over the pituitary cells, enabling the study of pulsatile hormone secretion and the immediate effects of the analogue. For instance, exposing rat pituitary cells to pulses of the LHRH agonist triptorelin (B344507) ([D-Trp6]LHRH) in a superfusion system resulted in an increase in LHRH-R mRNA levels. nih.gov

Interactive Data Table: Hormone Release in Response to LHRH Analogues in Pituitary Cells

| Cell System | Analogue | Hormone Measured | Finding | Reference |

| Dispersed rat pituitary cells | Glycosylated LHRH derivative (Lac-[Q1][w6]LHRH) | Luteinizing Hormone (LH) | Significant increase in LH release at 5 nM and 10 nM concentrations | uq.edu.au |

| Cultured pituitary cells (rainbow trout) | sGnRH, cGnRH-II | Luteinizing Hormone (LH) | Dose-dependent increase in LH release in testosterone-treated fish | koreascience.kr |

| Rat pituitary cell superfusion | Triptorelin ([D-Trp6]LHRH) | LHRH-R mRNA | Increased mRNA level for LHRH-R | nih.gov |

Reporter Gene Assays for Gene Expression Modulation

Reporter gene assays are powerful tools to investigate how LHRH, Tryptophan(7)- analogues modulate gene expression downstream of receptor activation. thermofisher.com These assays involve the use of a reporter gene (e.g., luciferase, beta-galactosidase) linked to a specific promoter that is responsive to the signaling pathways activated by the LHRH receptor. thermofisher.comnih.gov

Mechanism of Action: In this system, cells are co-transfected with a plasmid expressing the LHRH receptor and a reporter plasmid. The reporter plasmid contains a promoter element that is activated by transcription factors involved in the LHRH signaling cascade, such as those responsive to cAMP (CRE), IP3/Ca2+ (NFAT), or MAPK (SRE) pathways. promega.ro When a Trp(7) analogue binds to and activates the LHRH receptor, the subsequent signaling cascade leads to the activation of these transcription factors, which then drive the expression of the reporter gene. The level of reporter protein expression, which can be easily measured (e.g., by luminescence for luciferase), serves as a surrogate for the activation of the specific signaling pathway. thermofisher.combioassaysys.com

Applications in LHRH Analogue Research: This methodology can be used to dissect which signaling pathways are preferentially activated by different LHRH, Tryptophan(7)- analogues. For example, by using different reporter constructs, researchers can determine if an analogue signals primarily through the Gq/PLC pathway (leading to IP3 and Ca2+ mobilization) or also engages other pathways like the Gs/cAMP pathway. promega.ro This is crucial for understanding the molecular basis of the differential effects observed with various analogues, such as agonists versus antagonists, or analogues with selective antiproliferative activity. oup.com For instance, studies have shown that GnRH II, which contains a Trp at position 7, and its analogues can have potent antiproliferative effects, and reporter assays can help elucidate the signaling mechanisms behind this action. oup.com

Interactive Data Table: Reporter Gene Assay Systems for LHRH Receptor Signaling

| Reporter System | Pathway Investigated | Principle | Application | Reference |

| Luciferase reporter with CRE promoter | cAMP pathway | Measurement of cAMP response element-driven luciferase expression | Assessing Gs protein coupling and cAMP production | promega.ro |

| Luciferase reporter with NFAT promoter | IP3/Ca2+ pathway | Measurement of nuclear factor of activated T-cells-driven luciferase expression | Assessing Gq protein coupling and calcium mobilization | promega.ro |

| Luciferase reporter with SRE promoter | MAPK pathway | Measurement of serum response element-driven luciferase expression | Assessing activation of the mitogen-activated protein kinase cascade | promega.ro |

Q & A

Q. What experimental methods are recommended to assess the stability of LHRH-Tryptophan(7) formulations under varying storage conditions?

Stability studies should integrate particle size analysis via photon correlation spectroscopy (PCS) to monitor aggregation over time, coupled with dissolution testing using standardized apparatus (e.g., dissolution apparatus II with phosphate buffer pH 2.5). Bioactivity validation through in vivo models (e.g., plasma testosterone levels in rats) ensures functional stability .

Q. How does the substitution of tryptophan at position 7 in LHRH analogs influence receptor binding kinetics?

Competitive binding assays using radiolabeled LHRH and receptor-expressing cell lines are critical. Computational modeling (e.g., UCSF Chiron program) can predict structural interactions, while circular dichroism spectroscopy verifies conformational changes induced by tryptophan substitution .

Q. What carrier systems optimize LHRH-Tryptophan(7) delivery in pulmonary administration studies?

Mannitol-glycine (M:G) carriers in ratios like 6:4 (w/w) enhance dissolution rates and lung deposition efficiency. In vitro deposition assays (e.g., cascade impactors) and dissolution profiles at 37°C should be compared across formulations .

Advanced Research Questions

Q. How can semi-rational enzyme engineering improve the biosynthesis of tryptophan-modified peptides like LHRH analogs?

Combine computational tools (e.g., FoldX for stability prediction) with site-saturation mutagenesis to enhance thermostability and solubility of enzymes like tryptophan 2-monooxygenase. High-throughput screening of mutant libraries using fluorescence-activated cell sorting (FACS) accelerates variant selection .

Q. What strategies reconcile contradictions in LHRH release profiles observed across different carrier formulations?

Apply machine learning algorithms (e.g., ART algorithm) trained on limited experimental data to extrapolate release kinetics for untested formulations. Validate predictions via dissolution studies under controlled pH and agitation conditions, ensuring statistical comparison (ANOVA with post-hoc tests) accounts for variables like M:G ratios .

Q. How do conflicting results on LHRH-Tryptophan(7) bioactivity arise from variations in experimental design?

Contradictions may stem from differences in assay sensitivity (e.g., CE vs. HPLC quantification) or animal models (e.g., rat strain variability). Meta-analyses of published data, stratified by methodology, can identify confounding factors. Cross-validation using standardized protocols (e.g., ISO guidelines) reduces bias .

Methodological and Data Analysis

Q. What statistical approaches are optimal for analyzing dose-response relationships in LHRH-Tryptophan(7) bioactivity studies?

Non-linear regression models (e.g., four-parameter logistic curves) quantify EC50 values. Pairwise comparisons (Student’s t-test with Bonferroni correction) and power analysis ensure adequate sample sizes. Report confidence intervals and effect sizes to contextualize significance .

Q. How should researchers handle incomplete LHRH release data in dissolution studies?

Use imputation methods (e.g., multiple imputation by chained equations) for missing time-point data. Investigate potential causes (e.g., peptide degradation via mass spectrometry) and validate assumptions through stability-indicating assays .

Experimental Design and Validation

Q. What controls are essential for validating the specificity of LHRH-Tryptophan(7) interactions in receptor assays?

Include negative controls (e.g., scrambled peptide sequences) and competitive inhibitors (e.g., native LHRH). Surface plasmon resonance (SPR) or microscale thermophoresis (MST) provides kinetic data (KD, kon/koff rates) to confirm binding specificity .

Q. How can researchers optimize in vivo models to evaluate LHRH-Tryptophan(7) pharmacokinetics?

Use cannulated animals for serial blood sampling to capture elimination half-lives. LC-MS/MS quantification ensures sensitivity, while autoradiography or fluorescence tagging tracks tissue distribution .

Supplemental Data and Reporting

Q. What criteria determine the inclusion of supplemental data in publications on LHRH-Tryptophan(7) studies?

Supplemental files should contain essential but space-limited data (e.g., raw dissolution curves, PCS datasets). Reference these in-text (e.g., "See Supplemental Table S1") and adhere to journal guidelines (e.g., Annals of Laboratory Medicine’s requirements for online-only materials) .

Q. How should contradictory findings from prior studies be addressed in a literature review?

Systematically categorize studies by methodology (e.g., formulation type, assay type) and apply GRADE criteria to assess evidence quality. Highlight gaps (e.g., lack of long-term stability data) to justify novel research aims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.